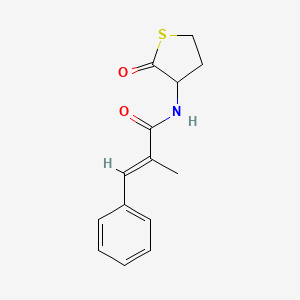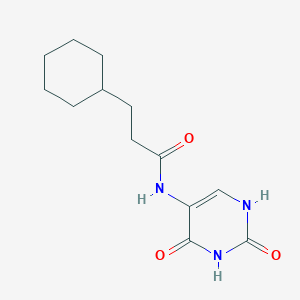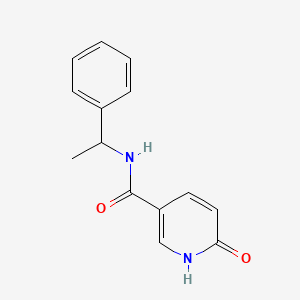
2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide, also known as MOTA, is a chemical compound that has garnered attention in the scientific community due to its potential applications in medicinal chemistry. MOTA is a member of the acrylamide family and is known for its unique structure and properties. In
科学研究应用
2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anticancer, antimicrobial, and antifungal properties. In addition, 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has been studied for its potential use as an anti-inflammatory and analgesic agent. 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide may also interact with cell membrane receptors and ion channels, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has also been shown to have antimicrobial and antifungal effects, inhibiting the growth of various pathogens. In addition, 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators such as prostaglandins and cytokines. 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide may also have neuroprotective effects, protecting neurons from oxidative stress and other insults.
实验室实验的优点和局限性
2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has several advantages for use in lab experiments. It is a relatively stable compound that can be stored for long periods of time. It is also soluble in a variety of solvents, making it easy to work with in the lab. However, 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has some limitations as well. It is a highly reactive compound that can be difficult to handle, and precautions must be taken to avoid exposure. In addition, the synthesis of 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide is a complex process that requires specialized equipment and expertise.
未来方向
There are several future directions for research involving 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide. One area of interest is the development of 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide derivatives with improved properties and efficacy. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide, including its distribution, metabolism, and elimination from the body. 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide may also be useful in the development of targeted drug delivery systems, allowing for the specific delivery of drugs to cancer cells or other diseased tissues. Finally, the potential use of 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide in combination with other drugs or therapies should be explored, as it may enhance the efficacy of existing treatments.
Conclusion:
In conclusion, 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide, or 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide, is a chemical compound with potential applications in medicinal chemistry. Its unique structure and properties have led to extensive research into its synthesis, mechanism of action, and potential therapeutic uses. While there are still many questions to be answered, the future of 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide research looks promising and may lead to the development of new treatments for cancer, inflammation, and neurodegenerative diseases.
合成方法
The synthesis of 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide involves a multistep process that requires specialized equipment and expertise. The first step involves the reaction of 2-oxotetrahydrothiophene with methylamine to form 2-methyl-2-aminotetrahydrothiophene. This intermediate is then reacted with phenylacryloyl chloride to form 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide. The synthesis of 2-methyl-N-(2-oxotetrahydro-3-thienyl)-3-phenylacrylamide has been optimized, and several modifications have been made to improve the yield and purity of the compound.
属性
IUPAC Name |
(E)-2-methyl-N-(2-oxothiolan-3-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-10(9-11-5-3-2-4-6-11)13(16)15-12-7-8-18-14(12)17/h2-6,9,12H,7-8H2,1H3,(H,15,16)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKPTOMFULZQEE-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2CCSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NC2CCSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2-ethoxyphenyl)-1-{[(1-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5488592.png)


![4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5488613.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B5488614.png)
![3-pyridinyl[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinyl]methanone](/img/structure/B5488633.png)
![N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide](/img/structure/B5488636.png)
![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5488644.png)
![N-benzyl-4-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazine-1-sulfonamide](/img/structure/B5488651.png)
![N,N,4-trimethyl-3-(2-oxo-2-{[2-(1H-1,2,4-triazol-1-yl)ethyl]amino}ethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5488661.png)
![3-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5488669.png)
![1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5488670.png)

![2-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5488684.png)